Sphingomyelin (Milk, Bovine)

Vue d'ensemble

Description

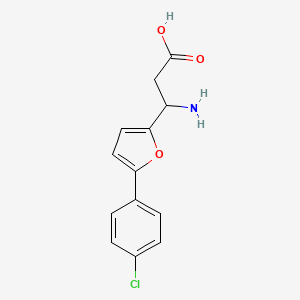

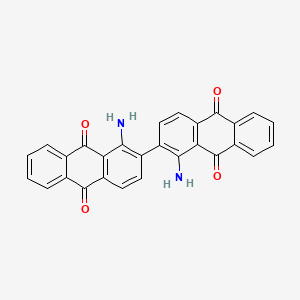

La sphingomyéline est un type de sphingolipide présent dans les membranes des cellules animales, en particulier dans la gaine de myéline membranaire qui entoure certains axones de cellules nerveuses . Le lait de vache est une source riche en sphingomyéline, connue pour ses rôles structurels et fonctionnels importants dans les cellules . La sphingomyéline est composée de la phosphorcholine et de la céramide, ou d'un groupe céphalique de phosphoéthanolamine . C'est un composant essentiel de la membrane du globule gras du lait, contribuant à divers avantages pour la santé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La sphingomyéline peut être synthétisée par dégradation enzymatique des sphingomyélines de la couche muqueuse de l'estomac de la caillette bovine, du duodénum, du jéjunum-iléal et du côlon ascendant . Le phospholipide est dégradé par un traitement à la phospholipase C pour produire de la céramide et de la phosphorylcholine .

Méthodes de production industrielle

La production industrielle de sphingomyéline implique l'isolement et la purification des composants de la membrane du globule gras du lait à partir du babeurre . Le processus comprend le fractionnement et la concentration de divers composants, principalement des lipides mineurs . Les propriétés émulsifiantes de ces matériaux dépendent fortement de leur teneur et du profil des lipides polaires et des protéines .

Analyse Des Réactions Chimiques

Types de réactions

La sphingomyéline subit diverses réactions chimiques, notamment :

Oxydation : La sphingomyéline peut être oxydée pour former de la céramide et d'autres métabolites.

Réduction : Les réactions de réduction peuvent reconvertir la sphingomyéline en ses molécules précurseurs.

Substitution : La sphingomyéline peut subir des réactions de substitution, où son groupe céphalique est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions communs

Les réactifs couramment utilisés dans ces réactions comprennent la phospholipase C pour la dégradation et divers agents oxydants et réducteurs . Les réactions se produisent généralement dans des conditions physiologiques, telles qu'en présence d'enzymes et à la température corporelle .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent la céramide, la sphingosine et le sphingosine-1-phosphate . Ces produits jouent un rôle important dans la signalisation cellulaire et le métabolisme .

Applications de recherche scientifique

La sphingomyéline a de nombreuses applications en recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les bicouches lipidiques et la dynamique membranaire.

Biologie : Joue un rôle dans la signalisation cellulaire, l'apoptose et la différenciation.

Médecine : Étudiée pour son potentiel dans le traitement des maladies neurodégénératives et du cancer.

Industrie : Utilisée dans la formulation d'émulsifiants naturels et de matériaux d'encapsulation de médicaments.

Mécanisme d'action

La sphingomyéline exerce ses effets par son rôle dans les membranes cellulaires et les voies de signalisation . Elle est métabolisée en céramide, sphingosine et sphingosine-1-phosphate, qui sont impliquées dans la régulation de la prolifération cellulaire, de la différenciation et de l'apoptose . Les cibles moléculaires comprennent les kinases de la sphingosine et divers récepteurs impliqués dans la transduction du signal .

Applications De Recherche Scientifique

Sphingomyelin has numerous scientific research applications, including:

Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.

Biology: Plays a role in cell signaling, apoptosis, and differentiation.

Medicine: Investigated for its potential in treating neurodegenerative diseases and cancer.

Industry: Utilized in the formulation of natural emulsifiers and drug encapsulation materials.

Mécanisme D'action

Sphingomyelin exerts its effects through its role in cell membranes and signaling pathways . It is metabolized to ceramide, sphingosine, and sphingosine-1-phosphate, which are involved in regulating cell proliferation, differentiation, and apoptosis . The molecular targets include sphingosine kinases and various receptors involved in signal transduction .

Comparaison Avec Des Composés Similaires

La sphingomyéline est similaire aux autres phospholipides présents dans le lait de vache, tels que la phosphatidylcholine et la phosphatidyléthanolamine . La sphingomyéline est unique en raison de son squelette de sphingosine et de son rôle important dans la signalisation cellulaire . D'autres composés similaires comprennent la céramide et la sphingosine, qui sont des métabolites de la sphingomyéline et partagent certaines de ses fonctions biologiques .

Propriétés

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(tricosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-30-32-34-36-38-40-46(50)47-44(43-54-55(51,52)53-42-41-48(3,4)5)45(49)39-37-35-33-31-29-27-19-17-15-13-11-9-7-2/h37,39,44-45,49H,6-36,38,40-43H2,1-5H3,(H-,47,50,51,52)/b39-37+/t44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZWBNWTCVLZJN-NMIJJABPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H93N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677023 | |

| Record name | (2S,3R,4E)-3-Hydroxy-2-(tricosanoylamino)octadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/23:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

121999-74-4 | |

| Record name | (2S,3R,4E)-3-Hydroxy-2-(tricosanoylamino)octadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM(d18:1/23:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

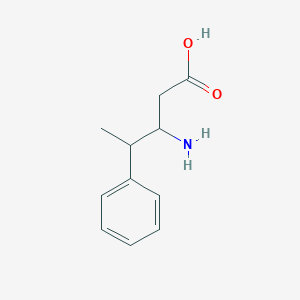

![3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1504305.png)